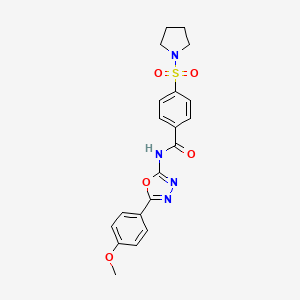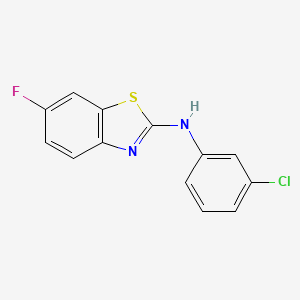
N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It may also include spectroscopic data such as IR, UV-Vis, and NMR spectra .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
A study by Pejchal et al. (2015) synthesized a series of compounds by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides, demonstrating antibacterial and antifungal activities comparable or slightly better than chloramphenicol, cefoperazone, and amphotericin B. The structural characterization of these compounds was confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, and 19F NMR, along with elemental analyses and single-crystal X-ray diffraction techniques in some cases (Pejchal, Pejchalová, & Růžičková, 2015).
Antitumor Activity
Bradshaw et al. (2002) investigated the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, revealing their selective, potent antitumor properties in vitro and in vivo. The study highlighted the mechanism of action of these compounds, involving cytochrome P 450 1A1, and presented a clinical candidate for further evaluation (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).
Photovoltaic Efficiency and Non-linear Optical Activity
Mary et al. (2020) focused on the synthesis and evaluation of benzothiazolinone acetamide analogs for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). The study encompassed spectroscopic and quantum mechanical studies, revealing good light harvesting efficiency and promising free energy of electron injection. The non-linear optical activity of these compounds was also assessed, with significant findings supporting their application in photovoltaic cells (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Fluorescent Sensor Development
Zhang et al. (2017) designed a benzothiadiazole-based fluorescent sensor, BTA, capable of detecting oxalyl chloride and phosgene with high sensitivity and selectivity. The sensor operates on a "turn-on" fluorescence mode through intramolecular cyclization reactions, demonstrating potential for the on-site visual detection of these toxic chemicals (Zhang, Cheng, Yang, Li, Zhang, Ma, Lu, Wu, & Wang, 2017).
Corrosion Inhibition
Salarvand et al. (2017) explored the corrosion inhibition performance of benzothiazole derivatives for mild steel in HCl solution. Their findings showed that these compounds, particularly (4-benzothiazole-2-yl-phenyl)-dimethyl-amine, exhibit high inhibition efficiency, potentially providing enhanced corrosion resistance for industrial applications (Salarvand, Amirnasr, Talebian, Raeissi, & Meghdadi, 2017).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . CCCP is a nitrile, hydrazone, and protonophore that causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Compounds with similar structures, such as cccp, disrupt mitochondrial function, which can lead to effects on various cellular processes . Additionally, the HIF-1 signaling pathway has been suggested as a potential target for compounds with similar structures .
Pharmacokinetics
A study on a similar compound, 2-[1’-phenyl-3’-(3-chlorophenyl)-2’-propenylyden]hydrazino-3-methyl-4(3h)-quinazolinone, investigated its in vivo metabolism in rats . Such studies typically involve determining the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.
Result of Action
Compounds with similar structures, such as cccp, have been shown to cause the gradual destruction of living cells and death of the organism .
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2S/c14-8-2-1-3-10(6-8)16-13-17-11-5-4-9(15)7-12(11)18-13/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPIAMHGYCBPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Difluorospiro[3.5]nonan-2-ol](/img/structure/B2452087.png)
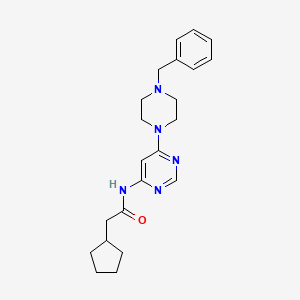

![Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2452093.png)
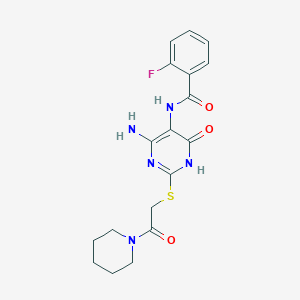
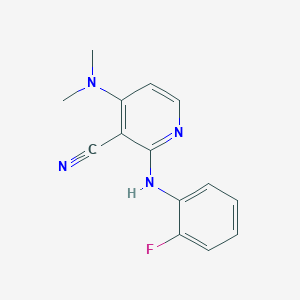
![Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate](/img/structure/B2452096.png)


![2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2452100.png)
![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2452104.png)
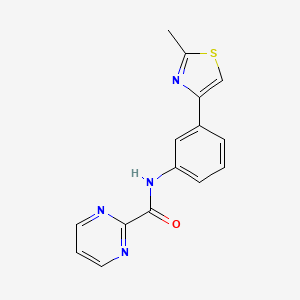
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B2452106.png)
